molecular formula C13H8F4O3 B11837710 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- CAS No. 858369-43-4

4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)-

Cat. No.: B11837710
CAS No.: 858369-43-4
M. Wt: 288.19 g/mol
InChI Key: GGRUZVOOVDALKB-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a tetrafluoro-1-oxopropyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-4H-1-benzopyran-4-one and a tetrafluoro-1-oxopropyl precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for yield and efficiency, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tetrafluoro-1-oxopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The tetrafluoro-1-oxopropyl group plays a crucial role in modulating the compound’s activity. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A simpler analog without the tetrafluoro-1-oxopropyl group.

    2-Methyl-4H-1-benzopyran-4-one: Another analog with a methyl group at the 2-position.

    4H-1-Benzopyran-4-one, 2,3-dihydro-: A dihydro analog with different hydrogenation levels.

Uniqueness

The presence of the tetrafluoro-1-oxopropyl group in 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- imparts unique chemical properties, such as increased lipophilicity and stability

Properties

CAS No.

858369-43-4

Molecular Formula

C13H8F4O3

Molecular Weight

288.19 g/mol

IUPAC Name

6-methyl-3-(2,2,3,3-tetrafluoropropanoyl)chromen-4-one

InChI

InChI=1S/C13H8F4O3/c1-6-2-3-9-7(4-6)10(18)8(5-20-9)11(19)13(16,17)12(14)15/h2-5,12H,1H3

InChI Key

GGRUZVOOVDALKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(C(F)F)(F)F

Origin of Product

United States

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